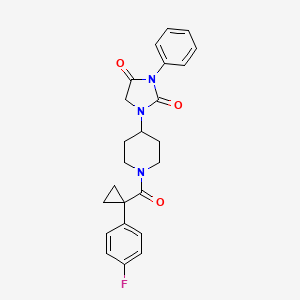

1-(1-(1-(4-Fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3/c25-18-8-6-17(7-9-18)24(12-13-24)22(30)26-14-10-19(11-15-26)27-16-21(29)28(23(27)31)20-4-2-1-3-5-20/h1-9,19H,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLCKCFHVGZCEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4(CC4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(1-(4-Fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 403.4 g/mol. The presence of a fluorophenyl group and a piperidine ring suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in neurological functions and disorders.

Key Mechanisms:

- Receptor Binding : The compound may bind to dopamine receptors, influencing neurotransmitter release.

- Enzyme Inhibition : It is hypothesized to inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

Anticancer Properties

In vitro studies have shown that 1-(1-(1-(4-Fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been tested against BRCA-deficient breast cancer cells, showing significant inhibition of cell growth.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 5.2 | Significant growth inhibition |

| SW620 (Colorectal Cancer) | 3.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest |

Neuroprotective Effects

The compound's interaction with dopamine receptors suggests potential neuroprotective effects. In animal models, it has been shown to reduce neuroinflammation and improve cognitive functions in models of neurodegenerative diseases.

Case Studies

-

Study on Anticancer Efficacy :

A study published in Cancer Research evaluated the efficacy of the compound against BRCA-deficient tumors. Results indicated that it not only inhibited tumor growth but also enhanced the effectiveness of existing chemotherapeutic agents. -

Neuroprotective Study :

Research published in Neuroscience Letters demonstrated that the compound could mitigate oxidative stress in neuronal cells, presenting a promising avenue for treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Analogues from Available Evidence

Key differences in substituents and synthetic strategies are highlighted below:

Key Observations

Cyclopropane rings typically require specialized methods (e.g., [2+1] cycloadditions), which are absent in the provided procedures . The imidazolidine-2,4-dione core may necessitate additional steps, such as urea or carbamate cyclization, contrasting with the straightforward coupling reactions in (Suzuki-Miyaura) and (alkyne-aldehyde-amine coupling).

Yield and Purification :

- The low yield of 4g (14% as oil, 35% as solid) in highlights challenges in isolating fluorinated piperidine derivatives, possibly due to steric hindrance or competing pathways.

- The target compound’s synthesis would likely face similar or greater hurdles, given its additional functional groups.

Research Implications and Limitations

- Further experimental work is required to assess binding affinity, stability, and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.